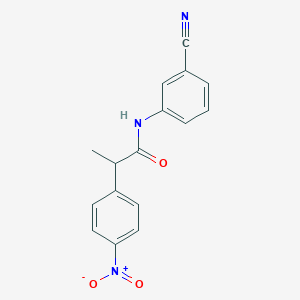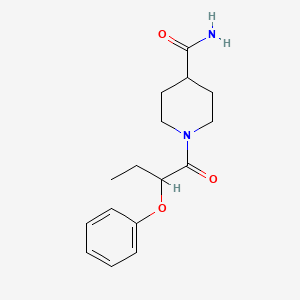![molecular formula C16H16N2O6 B4077769 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate
説明
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate, also known as JNJ-10181457, is a small molecule inhibitor of the transient receptor potential vanilloid subtype 4 (TRPV4) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as osteoarthritis, pulmonary edema, and neuropathic pain.
作用機序
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate inhibits the TRPV4 ion channel by binding to a specific site on the channel protein. The TRPV4 ion channel is involved in various physiological processes such as osmoregulation, mechanosensation, and thermosensation. Inhibition of the TRPV4 ion channel by 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate leads to a reduction in calcium influx into the cell, which in turn leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to have various biochemical and physiological effects in animal models. In osteoarthritis, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the synovial fluid. In pulmonary edema, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of aquaporin-5 (AQP5) in the lungs, which leads to a reduction in fluid accumulation. In neuropathic pain, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of the ionotropic glutamate receptor NMDA subtype 1 (NR1) in the dorsal root ganglia, which leads to a reduction in pain and hypersensitivity.
実験室実験の利点と制限
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has several advantages and limitations for lab experiments. The advantages include its high selectivity and potency for the TRPV4 ion channel, which makes it an ideal tool for studying the physiological and pathological roles of this ion channel. The limitations include its low solubility in water and its potential toxicity at high concentrations, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate. One direction is the development of more potent and selective TRPV4 ion channel inhibitors based on the structure of 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate. Another direction is the investigation of the role of TRPV4 ion channel in other diseases such as cancer and cardiovascular diseases. Finally, the development of novel drug delivery systems for 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate may improve its bioavailability and reduce its potential toxicity.
科学的研究の応用
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been extensively studied for its potential therapeutic applications in various diseases. In osteoarthritis, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce pain and inflammation in animal models by inhibiting the TRPV4 ion channel. In pulmonary edema, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce fluid accumulation in the lungs by inhibiting the TRPV4 ion channel. In neuropathic pain, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce pain and hypersensitivity in animal models by inhibiting the TRPV4 ion channel.
特性
IUPAC Name |
1-[4-(4-methoxyphenoxy)but-2-ynyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.C2H2O4/c1-17-13-4-6-14(7-5-13)18-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,9,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMNESPTMAZMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-yloxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4077688.png)

![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)
![N-[4-(4-methoxyphenoxy)-2-butyn-1-yl]cyclopentanamine oxalate](/img/structure/B4077716.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4077737.png)
![1-[3-(4-fluorophenoxy)propyl]piperazine oxalate](/img/structure/B4077742.png)

![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4077789.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)